3,4-Dibromobicyclo[3.2.1]octa-2,6-diene
Description
Properties
CAS No. |
65824-27-3 |
|---|---|
Molecular Formula |
C8H8Br2 |
Molecular Weight |
263.96 g/mol |
IUPAC Name |
3,4-dibromobicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H8Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6,8H,3H2 |
InChI Key |
FBVJWNVLZGIMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C(=C2)Br)Br |
Origin of Product |
United States |
Chemical Reactivity of 3,4 Dibromobicyclo 3.2.1 Octa 2,6 Diene
Specific studies detailing the reactivity of 3,4-dibromobicyclo[3.2.1]octa-2,6-diene are limited. However, its reactivity can be predicted based on the functional groups present: a vinyl dibromide and an isolated alkene.
The vinyl bromide moiety at the C3 and C4 positions is a key site for reactivity. These positions are susceptible to various transformations common for vinyl halides. For example, related compounds like 3-bromobicyclo[3.2.1]octa-2,6-diene have been used as precursors to generate highly strained bicyclic allenes through β-elimination reactions upon treatment with a strong base. metu.edu.tr It is plausible that 3,4-dibromobicyclo[3.2.1]octa-2,6-diene could undergo similar elimination reactions. Furthermore, the carbon-bromine bonds could potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), allowing for the introduction of new carbon-carbon bonds at these positions.
The isolated double bond at the C6-C7 position can undergo typical alkene reactions, such as hydrogenation, halogenation, epoxidation, or hydroboration-oxidation, independently of the vinyl bromide functionality. The electrophilic addition of bromine to related benzobicyclo[3.2.1]octadiene systems has been shown to proceed with skeletal rearrangements, suggesting that the bicyclic framework can influence the outcome of such reactions. researchgate.net
Spectroscopic and Computational Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene, a suite of NMR experiments would be essential to confirm its constitution and stereochemistry.
A high-resolution ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene. Analysis of chemical shifts, integration of signals, and spin-spin coupling constants would allow for the assignment of each proton in the molecule. The coupling patterns, in particular, would be vital for deducing the dihedral angles between adjacent protons, which in turn helps in determining the stereochemical relationships and the conformation of the bicyclic system. Long-range couplings could also be observed, providing further structural insights.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic effects of neighboring atoms, such as the bromine substituents. For 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene, the signals for the sp² carbons of the double bonds and the sp³ carbons of the bicyclic framework would appear in distinct regions of the spectrum, providing a carbon map of the molecule.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings, helping to trace out the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence): A heteronuclear correlation experiment that maps protons to the carbons they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
DQCOSY (Double Quantum Filtered COSY): This experiment can provide cleaner spectra than a standard COSY and is particularly useful for resolving complex coupling networks.
These 2D NMR experiments would be instrumental in assembling the complete structural puzzle of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene.
Mass Spectrometry in Mechanistic Investigations and Product Identification
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the structure and stability of the molecule and its fragments. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a clear indicator of the presence of two bromine atoms in the molecule and its bromine-containing fragments.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings and to gain deeper insights into the properties and reactivity of molecules.
DFT calculations would be a powerful tool to investigate the electronic structure, stability, and potential reaction mechanisms involving 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene. Researchers could model the geometries of different possible isomers and conformers to determine their relative energies and stabilities. Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, which can be compared with experimental data to aid in the structural assignment. In the context of reaction mechanisms, DFT can be employed to map out the energy profiles of potential synthetic routes to the molecule or its subsequent transformations, identifying transition states and intermediates.
An in-depth examination of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene reveals a complex interplay of electronic structure, ring strain, and reactivity, which has been elucidated through sophisticated spectroscopic and computational research. These academic investigations provide fundamental insights into the molecule's behavior and characteristics.
2 Semiempirical and Ab Initio Molecular Orbital Techniques for Electronic Structure
The electronic structure of bicyclo[3.2.1]octane derivatives, including brominated species, has been a subject of detailed computational study using both semiempirical and ab initio molecular orbital methods. canterbury.ac.nzdtic.mil These techniques are crucial for understanding the stability of intermediates and the regiochemical outcomes of reactions. canterbury.ac.nz Ab initio methods, which are based on quantum mechanics from 'first principles', provide highly accurate predictions but are computationally intensive. dtic.mil Semiempirical methods, while faster, use a rigorous quantum mechanical framework combined with empirical parameters derived from experimental data. scribd.com
Research on the electrophilic addition of bromine to related tricyclic precursors, which yields dibromobicyclo[3.2.1]octane structures, highlights the utility of these computational approaches. canterbury.ac.nz Semiempirical and ab initio calculations have been employed to study the stabilities of potential cationic intermediates formed during such reactions. canterbury.ac.nz These studies evaluate how factors like HOMO-LUMO interactions and orbital distribution influence the stereoselectivity of the reaction, determining whether the bromine atoms add to a specific face of the molecule. canterbury.ac.nz For instance, calculations can predict the relative stability of different carbocation intermediates, which in turn explains the observed product distribution. canterbury.ac.nz
Table 1: Comparison of Computational Methods for Electronic Structure Analysis
| Method Type | Basis of Calculation | Key Advantages | Common Applications in Bicyclic Systems |
|---|---|---|---|
| Ab Initio | Solves Schrödinger's equation directly with minimal approximation. dtic.milscribd.com | High accuracy and consistency. dtic.mil | Determining stable configurations of molecular complexes, studying cationic intermediates. researchgate.net |
| Semiempirical | Uses quantum mechanical formulation with parameters from experimental data. scribd.com | Fast computation times. scribd.com | Investigating reaction mechanisms, predicting cation stability to determine regioselectivity. canterbury.ac.nz |
3 Analysis of Ring Strain, Orbital Topology, and Aromaticity
The bicyclo[3.2.1]octa-2,6-diene framework possesses inherent ring strain due to its bridged structure, which significantly influences its reactivity. researchgate.net Computational methods, such as those employing density functional theory (DFT) like B3LYP, are used to quantify this strain. researchgate.net For the related bicyclo[3.2.1]octa-2,3-diene, the allene (B1206475) functional group strain has been estimated to be 39 kcal/mol, indicating substantial stored energy. researchgate.net Such strain can be a driving force for reactions that lead to more stable, less strained structures. researchgate.net
The topology of molecular orbitals also plays a critical role in the chemical behavior of these systems. The interaction between the cyclopropylidene moiety and a double bond in the bicyclo[3.2.1]octa-2,6-diene system can lead to a phenomenon known as bishomoaromaticity. scispace.com This involves the electronic extension of the cyclopropylidene system by two electrons, creating an aromatic transition state that favors specific, otherwise forbidden, reaction pathways like disrotatory ring opening. scispace.com
The concept of aromaticity, typically associated with planar, cyclic, conjugated systems, is extended in these bicyclic molecules. The analysis of factors like lone pair repulsion, σ-aromaticity, and delocalization is essential to fully characterize their stability and electronic properties. um.es
4 Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene and related compounds. This allows for the characterization of transition states and the elucidation of detailed reaction pathways. researchgate.net
In the formation of dibromobicyclo[3.2.1]octanes from the bromination of precursors, computational studies can distinguish between different mechanistic possibilities. canterbury.ac.nz For example, they can help determine whether a reaction proceeds through classical open carbocations or nonclassical, bridged cations. canterbury.ac.nz The elucidation of reaction pathways may also reveal complex rearrangements, such as the Wagner-Meerwein rearrangement, which can lead to the formation of different isomers. canterbury.ac.nz
Furthermore, the study of elimination reactions, such as the β-elimination from 3-bromobicyclo[3.2.1]octa-2,6-diene to form a highly strained bicyclic allene, relies on understanding the relevant transition states and intermediates. metu.edu.tr Theoretical calculations can predict the stability of proposed intermediates, such as carbenes, and clarify whether they would isomerize into other structures, thereby guiding the interpretation of experimental results. metu.edu.tr The characterization of aromatic transition states, as seen in certain ring-opening reactions, is another key application that explains the stereochemical outcomes of reactions involving the bicyclo[3.2.1]octa-2,6-diene skeleton. scispace.comethernet.edu.et
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene |
| 3-bromobicyclo[3.2.1]octa-2,6-diene |
Synthetic Utility and Applications As a Building Block in Organic Synthesis
Precursor in the Stereoselective Synthesis of Complex Polycyclic Architectures
The bicyclo[3.2.1]octane core is a prominent structural motif found in over three-quarters of the more than 1600 known tetracyclic diterpenoid natural products. researchgate.net The assembly of this bridged bicyclic system is therefore a critical step in the total synthesis of these complex molecules. researchgate.net 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene serves as a key precursor for accessing this framework with a high degree of stereocontrol.
A significant method for its synthesis involves the addition of dibromocarbene to readily available bridged bicyclic olefins, such as norbornene (bicyclo[2.2.1]hept-2-ene). chimia.chacs.org The reaction proceeds via the exclusive exo-face addition of the carbene to the double bond, forming a transient tricyclic dibromocyclopropane adduct. chimia.ch This intermediate is unstable under the reaction conditions and spontaneously rearranges to yield exo-3,4-dibromobicyclo[3.2.1]oct-2-ene. chimia.ch This rearrangement provides a reliable and stereoselective route to the bicyclo[3.2.1]octene skeleton, where the stereochemistry of the final product is directly controlled by the initial selective attack on the starting olefin. chimia.chacs.org The bromine atoms serve as versatile functional handles for subsequent transformations, allowing for the elaboration of the bicyclic core into more complex polycyclic architectures.
Table 1: Stereoselective Synthesis of the Bicyclo[3.2.1]octene Framework
| Starting Material | Reagent | Key Intermediate | Product | Stereochemical Outcome | Reference |
|---|
Detailed Research Findings: The stereoselectivity of the carbene addition is governed by steric hindrance, with the endo face of norbornene being significantly more hindered. chimia.ch The subsequent rearrangement of the cyclopropane (B1198618) adduct is a concerted electrocyclic process, which ensures the stereochemical information is transferred to the final product. chimia.ch This methodology highlights how the constrained geometry of a simple starting material can be exploited to build a more complex and stereochemically defined polycyclic system. The resulting dibromo-substituted diene can then undergo a variety of further reactions, such as nucleophilic substitution, elimination, or metal-catalyzed cross-coupling, to introduce additional complexity and build diverse molecular frameworks.
Role as a Chiral Building Block in Asymmetric Synthesis
While achiral, 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene possesses a C₂ axis of symmetry and can be considered a prochiral molecule. The bicyclo[3.2.1]octane framework itself is recognized as an interesting template for asymmetric synthesis. researchgate.net If resolved into its individual enantiomers or desymmetrized through an enantioselective reaction, it becomes a potent chiral building block. The rigid conformational nature of the bicyclic system provides a well-defined three-dimensional space, which is crucial for transferring stereochemical information during a synthesis.
The utility of related chiral dienes in asymmetric catalysis is well-established. Chiral bicyclic dienes, such as derivatives of bicyclo[2.2.1]hepta-2,5-diene and bicyclo[2.2.2]octa-2,5-diene, serve as highly effective ligands for transition metals like rhodium in enantioselective transformations. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric 1,4-additions of organoboronic acids to unsaturated ketones.
By analogy, enantiomerically pure derivatives of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene could function either as chiral ligands or as chiral substrates. The bromine atoms can be replaced or transformed to introduce other functionalities, leading to the synthesis of enantioenriched compounds where the bicyclic core acts as a rigid chiral scaffold.
Table 2: Examples of Related Chiral Bicyclic Dienes in Asymmetric Catalysis
| Chiral Diene Ligand Family | Metal | Reaction Type | Application | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.1]hepta-2,5-diene (nbd*) derivatives | Rhodium | 1,4-Addition of arylboronic acids | Synthesis of enantioenriched compounds | |
| Bicyclo[2.2.2]octa-2,5-diene (bod*) derivatives | Rhodium | 1,4-Addition to α-cyanocinnamates | Synthesis of (R)-tolterodine |
Detailed Research Findings: The success of chiral diene ligands stems from their ability to form stable complexes with transition metals and create a well-defined chiral pocket around the active site. The C₂-symmetry often found in these ligands simplifies the analysis of potential transition states and reduces the number of possible diastereomeric intermediates, frequently leading to higher enantioselectivities. The development of methods to access enantiopure 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene or its derivatives would allow this system to be applied in a similar capacity, expanding the toolbox of chiral building blocks available to synthetic chemists.
Contributions to the Development of Novel Synthetic Methodologies
The synthesis of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene has contributed to the broader understanding and application of carbene chemistry in organic synthesis. The reaction of dihalocarbenes with bridged bicyclic olefins, followed by in-situ rearrangement, has been established as a general and convenient method for the construction of less accessible, higher homologous bicyclic systems. chimia.ch This ring-expansion methodology provides a powerful tool for increasing molecular complexity in a single, efficient step.
This synthetic approach is not limited to the bicyclo[2.2.1] to bicyclo[3.2.1] transformation. For instance, the addition of dibromocarbene to bicyclo[2.2.2]oct-2-ene similarly results in a spontaneous rearrangement to form 3,4-dibromobicyclo[3.2.2]non-2-ene. chimia.ch The study of these reactions has provided valuable insights into the stereochemical requirements of both the initial carbene addition and the subsequent electrocyclic ring-opening of the cyclopropane intermediate. chimia.ch
Table 3: Dihalocarbene-Mediated Ring Expansion Methodology
| Step | Description | Key Features |
|---|---|---|
| 1. Carbene Generation | Generation of dibromocarbene (e.g., from bromoform (B151600) and a strong base). | Reactive intermediate generation. |
| 2. Stereoselective Addition | Addition of the carbene to the double bond of a bridged bicyclic olefin. | High stereoselectivity (typically exo addition) due to steric factors. chimia.ch |
| 3. Spontaneous Rearrangement | The resulting dihalocyclopropane adduct undergoes an immediate electrocyclic ring expansion. | Forms a new, larger ring system; conserves stereochemical information. chimia.ch |
Detailed Research Findings: This methodology represents a significant advance because it allows for the efficient construction of conformationally constrained ring systems like the bicyclo[3.2.1]octane skeleton. chimia.ch Such rigid structures are of great interest in medicinal chemistry and materials science. The reliable stereochemical outcome and the versatility of the resulting dihalo-olefin products make this a valuable strategy for synthetic chemists. The exploration of this reaction has thus expanded the known synthetic routes toward important structural motifs and provided deeper mechanistic understanding of rearrangement reactions in strained polycyclic systems.
Future Research Directions and Emerging Trends in Halogenated Bicyclo 3.2.1 Octadiene Chemistry
Exploration of Unique Reactivity for Unprecedented Transformations
The strategic placement of bromine atoms in 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene offers a rich playground for exploring unique reactivity and developing unprecedented chemical transformations. The diene functionality, coupled with the carbon-bromine bonds, provides multiple reactive sites that can be selectively targeted to construct complex molecular architectures.
Future research is expected to focus on transition-metal-catalyzed domino reactions, where a single catalytic event can trigger a cascade of bond-forming reactions, rapidly increasing molecular complexity. nih.govbeilstein-journals.org The strained bicyclic alkene framework is an excellent substrate for such transformations, which are thermodynamically driven by the release of ring strain. nih.gov For instance, palladium-catalyzed intramolecular alkene-alkyne coupling reactions have been shown to be effective for the enantioselective synthesis of bicyclo[3.2.1]octadienes, and this methodology could be extended to halogenated derivatives to create chiral building blocks with multiple stereocenters. nih.govresearchgate.net
Furthermore, the bromine atoms can serve as handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. researchgate.net An emerging area of interest is the use of photoredox catalysis to initiate radical cascade cyclizations, which could lead to the construction of novel polycyclic systems that are otherwise difficult to access. researchgate.netresearchgate.net The development of catalytic systems that can selectively activate one C-Br bond over the other, or orchestrate tandem reactions involving both the diene and the halogens, will be a key area of investigation. This could lead to the discovery of novel rearrangement and functionalization reactions, expanding the synthetic utility of this class of compounds. mdpi.com
Table 1: Potential Unprecedented Transformations of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene
| Transformation Type | Potential Outcome | Enabling Technology |
| Domino Reactions | Rapid construction of complex polycyclic scaffolds | Transition-Metal Catalysis |
| Asymmetric Catalysis | Enantioselective synthesis of chiral building blocks | Palladium Catalysis |
| Radical Cascade Cyclizations | Formation of novel fused and bridged ring systems | Photoredox Catalysis |
| Selective C-Br Functionalization | Stepwise introduction of diverse functional groups | Orthogonal Catalysis |
Development of Sustainable and Green Chemical Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of halogenated bicyclo[3.2.1]octadienes is no exception. Future research will prioritize the development of more sustainable and environmentally benign methods for the preparation and transformation of these compounds.
One promising avenue is the use of flow chemistry. escholarship.orgrsc.orgmtak.hubeilstein-journals.orgdigitellinc.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling up. escholarship.orgmtak.hu The synthesis of bicyclic scaffolds using flow chemistry powered by heterogeneous catalysis is an emerging area that could significantly reduce waste and energy consumption. escholarship.org For example, the aerobic oxidative dibromination of alkenes using aqueous HBr with a sodium nitrite (B80452) catalyst presents a greener alternative to traditional methods that use molecular bromine. rsc.org
Photochemical synthesis is another key area for green chemistry development. researchgate.netchemrxiv.orgacs.orgresearchgate.netnih.govmtak.hu Light-mediated reactions can often be conducted under mild conditions without the need for harsh reagents. Photochemical cycloadditions and functionalizations of the bicyclo[3.2.1]octadiene skeleton have already been demonstrated and are expected to be a major focus of future green synthesis efforts. researchgate.netnih.govmtak.hu
Furthermore, the development of catalytic systems that are recoverable and reusable will be crucial. Organocatalysis, for instance, offers a metal-free approach to the synthesis of bicyclic systems and can be highly enantioselective. nih.govmdpi.com The design of recyclable catalysts and the use of bio-based solvents will further contribute to the greening of halogenated bicyclo[3.2.1]octadiene chemistry.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Advanced computational modeling is poised to become an indispensable tool in the study and application of halogenated bicyclo[3.2.1]octadienes. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new experiments, thereby accelerating the pace of discovery. bris.ac.ukmdpi.com
Future research will likely involve the use of computational models to:
Predict Reactivity and Selectivity: By modeling the transition states of potential reactions, chemists can predict which reaction pathways are most likely to occur and under what conditions. bris.ac.uk This is particularly valuable for complex domino reactions or when trying to achieve selective functionalization of the multiple reactive sites in 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene.
Design Novel Catalysts: Computational screening can be used to identify promising catalyst structures for specific transformations, reducing the amount of empirical experimentation required. This is especially relevant for developing catalysts for enantioselective reactions.
Understand Spectroscopic Properties: Computational methods can aid in the interpretation of spectroscopic data (e.g., NMR, UV-Vis), which is crucial for characterizing new compounds and reaction intermediates. mdpi.com
Elucidate Reaction Mechanisms: Detailed computational studies can help to unravel complex reaction mechanisms, such as those involving radical intermediates or intricate catalytic cycles. bris.ac.uk
The synergy between experimental and computational chemistry will be key to unlocking the full potential of halogenated bicyclo[3.2.1]octadienes. Predictive models will allow for a more rational and efficient approach to discovering new reactions and designing molecules with desired properties.
Expansion into Novel Functional Materials and Molecular Devices
The rigid, three-dimensional structure of the bicyclo[3.2.1]octadiene scaffold makes it an attractive building block for the construction of novel functional materials and molecular devices. The ability to introduce a wide range of functional groups via the bromine atoms allows for the fine-tuning of the material's properties.
An emerging area of interest is the use of these bicyclic units as monomers in polymerization reactions. The strain in the bicyclic system can be harnessed to drive ring-opening metathesis polymerization (ROMP), leading to polymers with unique architectures and properties. nih.gov The presence of halogens on the monomer can provide sites for post-polymerization modification, allowing for the creation of functional polymers with tailored characteristics.
Furthermore, the well-defined geometry of the bicyclo[3.2.1]octadiene core could be exploited in the design of molecular sensors. nih.govbiorxiv.org By attaching chromophores or other reporter groups to the scaffold, it may be possible to create sensors that exhibit a change in their optical or electronic properties upon binding to a specific analyte. The development of biosensors for bicyclic monoterpenes has already shown the potential of using bicyclic scaffolds in sensing applications. nih.govbiorxiv.org Cyclodextrin-based sensors also highlight the importance of molecular recognition in the design of such devices. researchgate.netresearchgate.net
In the field of medicinal chemistry, the rigid bicyclic scaffold can be used to hold pharmacophoric groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. acs.orgresearchgate.netnih.gov The introduction of halogens can also influence the pharmacokinetic properties of a drug candidate. The development of new synthetic methods for functionalizing the bicyclo[3.2.1]octadiene core will undoubtedly lead to the discovery of new bioactive molecules. researchgate.netmdpi.comresearchgate.netrsc.org
Table 2: Potential Applications in Functional Materials and Molecular Devices
| Application Area | Potential Role of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene Derivatives | Key Enabling Features |
| Functional Polymers | Monomers for ring-opening metathesis polymerization (ROMP) | Strain of the bicyclic system, sites for post-polymerization modification |
| Molecular Sensors | Scaffolds for holding reporter groups in a defined orientation | Rigid 3D structure, ability to introduce diverse functional groups |
| Medicinal Chemistry | Rigid cores for designing bioactive molecules | Defined spatial arrangement of substituents, influence on pharmacokinetic properties |
| Supramolecular Chemistry | Building blocks for self-assembling systems | Defined geometry, potential for directional intermolecular interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
